molecular formula C17H17FN6O B2775068 3-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1170632-64-0

3-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Cat. No.: B2775068
CAS No.: 1170632-64-0
M. Wt: 340.362
InChI Key: FAOYULHNYNHSIA-UHFFFAOYSA-N
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Description

3-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Target of Action

The primary target of this compound is the RET (c-RET) protein . RET is a receptor tyrosine kinase that plays crucial roles in cell survival, differentiation, and proliferation . It is involved in the development of several tissues, including the nervous and immune systems .

Mode of Action

The compound acts as a highly efficient and selective inhibitor of RET . It binds to the RET protein with high affinity, thereby inhibiting its function . This compound has been shown to be effective against both wild-type RET and several common RET oncogenic mutations, with an IC50 value of approximately 0.4 nM .

Biochemical Pathways

By inhibiting RET, the compound disrupts several biochemical pathways that are crucial for the survival and proliferation of cancer cells . These include the MAPK/ERK and PI3K/AKT signaling pathways, which are involved in cell growth, survival, and differentiation .

Pharmacokinetics

The compound has good solubility in DMSO, with a concentration of at least 100 mg/mL . It is insoluble in water . The compound’s boiling point is predicted to be 799.1±60.0 °C, and its density is predicted to be 1.40±0.1 g/cm3 . The compound should be stored at 4°C .

Result of Action

The inhibition of RET by this compound leads to the suppression of RET signaling in cancer cells . This results in the inhibition of cell proliferation, making the compound more effective at inhibiting the growth of RET-mutated cell lines than other multi-kinase inhibitors . In vivo, the compound effectively inhibits the growth of tumors driven by various RET mutations and fusions, without inhibiting VEGFR2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the fluorine and aromatic positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.

    Chemical Biology: It serves as a probe in chemical biology to study molecular interactions and pathways.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide
  • 3-chloro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide

Uniqueness

3-fluoro-N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzamide is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall biological activity compared to its non-fluorinated analogs.

Properties

IUPAC Name

3-fluoro-N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c1-12-22-15(11-16(23-12)24-9-3-6-21-24)19-7-8-20-17(25)13-4-2-5-14(18)10-13/h2-6,9-11H,7-8H2,1H3,(H,20,25)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOYULHNYNHSIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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